molecular formula C17H14O4 B1678053 Oxindanac CAS No. 68548-99-2

Oxindanac

Cat. No.: B1678053
CAS No.: 68548-99-2
M. Wt: 282.29 g/mol
InChI Key: XMTKXTUIUKKGIL-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Oxindanac, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Cyclooxygenases (COX) . Cyclooxygenases are key enzymes in the biosynthesis of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play crucial roles in inflammation, pain, and fever.

    Mode of Action

    This compound acts as a COX inhibitor . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, thereby alleviating inflammation and pain. It’s worth noting that this compound’s interaction with its targets leads to a decrease in the production of thromboxane B2 .

    Biochemical Pathways

    This compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostanoids. As a result, the downstream effects include a reduction in inflammation, pain, and fever.

    Result of Action

    The primary molecular effect of this compound is the inhibition of COX enzymes, leading to a decrease in prostanoid production . On a cellular level, this results in reduced inflammation and pain. In particular, this compound has been shown to produce long-lasting inhibition of serum thromboxane B2 production .

    Biochemical Analysis

    Biochemical Properties

    Oxindanac interacts with the enzyme cyclooxygenase (COX), acting as a COX inhibitor . This interaction plays a crucial role in its biochemical reactions. The inhibition of COX enzymes by this compound can lead to a decrease in the production of prostaglandins, which are mediators of inflammation .

    Cellular Effects

    This compound has been shown to have significant effects on various types of cells. It produces long-lasting inhibition of serum thromboxane B2 (TxB2) production . TxB2 is a biomarker of platelet activation, thus, this compound may influence cell signaling pathways related to inflammation and platelet activation .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding and inhibition of the COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby exerting its anti-inflammatory effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound has been observed to produce long-lasting effects. For instance, a single intravenous or intramuscular injection of 2 mg/kg this compound was found to be active in calves for at least 36-48 hours .

    Dosage Effects in Animal Models

    The effects of this compound have been studied in animal models, particularly in calves . It was found that the drug’s effects, such as the inhibition of serum TxB2 production, varied with different dosages .

    Metabolic Pathways

    This compound is involved in the metabolic pathways related to the cyclooxygenase (COX) enzymes . It acts as a COX inhibitor, affecting the synthesis of prostaglandins .

    Transport and Distribution

    Given its role as a COX inhibitor, it is likely to be distributed in areas where COX enzymes and prostaglandins are present .

    Subcellular Localization

    Considering its mechanism of action as a COX inhibitor, it is likely to be localized in the areas where the COX enzymes are present, such as the endoplasmic reticulum and nuclear envelope .

    Preparation Methods

    • Synthetic routes for oxindanac involve the condensation of appropriate starting materials to form the indene ring system, followed by benzoylation.
    • Industrial production methods may vary, but the synthesis typically includes steps such as cyclization, oxidation, and carboxylation.
  • Chemical Reactions Analysis

    • Oxindanac can undergo various reactions:

        Oxidation: It may be oxidized under specific conditions.

        Substitution: Reactions involving substitution of functional groups on the benzene ring.

    • Common reagents include oxidizing agents (e.g., KMnO4) and acid chlorides for benzoylation.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Oxindanac’s uniqueness lies in its specific structure, combining benzoyl and indene moieties.
    • Similar compounds include other COX inhibitors (e.g., NSAIDs like ibuprofen, naproxen).

    Properties

    IUPAC Name

    5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XMTKXTUIUKKGIL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H14O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60867671
    Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60867671
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    282.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    68548-99-2, 99910-67-5, 99910-68-6
    Record name Oxindanac [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Oxindanac, (+)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Oxindanac, (-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60867671
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name OXINDANAC, (+)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name OXINDANAC, (-)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name OXINDANAC
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    A solution of 8.2 g of 5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester in 150 ml of methanol is mixed with 20 ml of 2 N sodium hydroxide solution and the mixture is boiled for 3 hours under reflux. It is then evaporated to dryness in vacuo and the evaporation residue is partitioned between 100 ml of 2 N hydrochloric acid and 3 times 100 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate, treated with active charcoal and evaporated in vacuo. The evaporation residue, when crystallized from ethanol-petroleum ether, gives 5-benzoyl-6-hydroxy-indane-1-carboxylic acid in the form of yellow platelets of melting point 185-7° C.
    Name
    5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester
    Quantity
    8.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    reactant
    Reaction Step One
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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